molecular formula C16H16N2O2 B12857161 (2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone

(2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone

Cat. No.: B12857161
M. Wt: 268.31 g/mol
InChI Key: NRDIAJPMDKRUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a hydroxyl group, a phenyl ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling with Phenyl Ring: The phenyl ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be added through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe for studying enzyme mechanisms and interactions due to its complex structure and functional groups.

    Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of (2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-(6-Hydroxypyridin-3-yl)phenyl)methanone: Lacks the pyrrolidine ring, which may reduce its binding affinity in certain applications.

    (2-(6-Hydroxypyridin-3-yl)phenyl)(piperidin-3-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine, which may alter its pharmacokinetic properties.

    (2-(6-Hydroxypyridin-3-yl)phenyl)(morpholin-3-yl)methanone: Contains a morpholine ring, potentially affecting its solubility and reactivity.

Uniqueness

(2-(6-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to the presence of both the pyridine and pyrrolidine rings, which provide a versatile framework for chemical modifications and interactions. This combination of functional groups and ring structures makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O2/c19-15-6-5-11(10-18-15)13-3-1-2-4-14(13)16(20)12-7-8-17-9-12/h1-6,10,12,17H,7-9H2,(H,18,19)

InChI Key

NRDIAJPMDKRUSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CNC(=O)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.